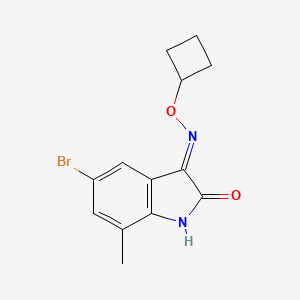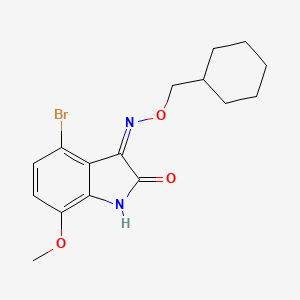
N,N'-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea
Overview
Description
N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea is a chemical compound with the molecular formula C29H20N6O3 . It has an average mass of 500.508 Da and a monoisotopic mass of 500.159698 Da . This compound is also known by its IUPAC name, 1-(5-Benzoyl-1H-benzimidazol-2-yl)-3-(6-benzoyl-1H-benzimidazol-2-yl)urea . It is a novel quadrupole hydrogen bond array, useful in molecular recognition studies and thus has potential for pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea consists of two benzimidazole rings each attached to a benzoyl group, and these are connected through a urea linkage . The canonical SMILES representation of this compound is C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 .Physical and Chemical Properties Analysis
N,N’-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea has a molecular formula of C29H20N6O3, an average mass of 500.508 Da, and a monoisotopic mass of 500.159698 Da . Further physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be found in specialized chemical databases.Scientific Research Applications
Synthesis and Structural Studies
- The chemical synthesis of bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers, a related compound to N,N'-Bis(5-benzoyl-1H,-benzimidazol-2-yl)urea, has been developed using substituted benzoyl chloride and sodium cyanamide (Pilyugin et al., 2006).
- A similar synthetic method is also applicable for producing bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones, highlighting the versatility of this chemical approach (Pilyugin et al., 2008).
- 2,6-Bis(2-benzimidazolyl)pyridine, resembling the bis-benzimidazole structure, has been explored as a receptor for urea recognition, demonstrating potential for chemical and biological recognition applications (Chetia & Iyer, 2006).
Mechanism of Action
Target of Action
The primary targets of Mebendazole Impurity G are believed to be microtubules . Microtubules play a crucial role in maintaining the structure of cells and are involved in various cellular processes, including cell division and intracellular transport .
Mode of Action
Mebendazole Impurity G interacts with its targets by inhibiting the polymerization of tubulin , which results in the loss of cytoplasmic microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to inhibit the malignant progression of glioma by targeting signaling pathways related to cell proliferation, apoptosis, invasion/migration, and by increasing the sensitivity of glioma cells to conventional chemotherapy or radiotherapy .
Pharmacokinetics
It is known that mebendazole, the parent compound, is used at doses up to 4 g/day to target a serum concentration of 300 ng/ml .
Result of Action
The molecular and cellular effects of Mebendazole Impurity G’s action include the induction of cell cycle arrest and apoptosis . These effects can lead to the inhibition of tumor growth and potentially contribute to the compound’s anti-tumor activity .
Action Environment
The action of Mebendazole Impurity G can be influenced by various environmental factors. For instance, the polymorphic form C of Mebendazole is stable between room temperature and ±180 °C . When subjected to heating above 200 °c, the conversion to a more stable form (form a) occurs . This suggests that the stability and efficacy of Mebendazole Impurity G could also be influenced by temperature and other environmental conditions.
Biochemical Analysis
Biochemical Properties
Mebendazole Impurity G plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. Specifically, it has been observed to form complexes with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. The interactions of Mebendazole Impurity G with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of Mebendazole Impurity G on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in certain cancer cell lines . Additionally, Mebendazole Impurity G can modulate the expression of genes involved in cell proliferation and survival, further impacting cellular functions.
Molecular Mechanism
At the molecular level, Mebendazole Impurity G exerts its effects through several mechanisms. It binds to tubulin, a protein that is essential for microtubule formation, thereby inhibiting its polymerization. This inhibition disrupts the microtubule network, which is critical for cell division and intracellular transport . Furthermore, Mebendazole Impurity G can inhibit specific enzymes by binding to their active sites, leading to a decrease in their catalytic activity. These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The stability and degradation of Mebendazole Impurity G over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or extreme pH levels . Long-term studies have shown that Mebendazole Impurity G can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in vitro and in vivo.
Dosage Effects in Animal Models
The effects of Mebendazole Impurity G vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit parasitic infections. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to balance efficacy and safety.
Metabolic Pathways
Mebendazole Impurity G is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis . These interactions are critical for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Mebendazole Impurity G within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of Mebendazole Impurity G in therapeutic applications.
Subcellular Localization
Mebendazole Impurity G is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s activity and function can be affected by its subcellular localization, which is directed by targeting signals and post-translational modifications . These factors play a crucial role in determining the compound’s biological effects and potential therapeutic applications.
Properties
IUPAC Name |
1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N6O3/c36-25(17-7-3-1-4-8-17)19-11-13-21-23(15-19)32-27(30-21)34-29(38)35-28-31-22-14-12-20(16-24(22)33-28)26(37)18-9-5-2-6-10-18/h1-16H,(H4,30,31,32,33,34,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRIAUJDRRABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride](/img/structure/B3182681.png)
![4-{N-[(4-Methoxy-phenyl)-diphenyl-methyl]aminooxy}-butyric acid](/img/structure/B3182688.png)


![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B3182709.png)


![(E)-1-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-N-(2,2,2-trifluoroethoxy)methanimine](/img/structure/B3182737.png)
![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine](/img/structure/B3182741.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)




